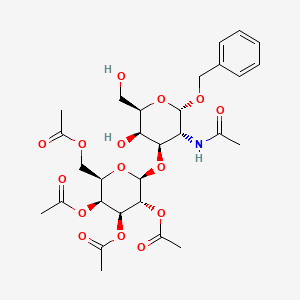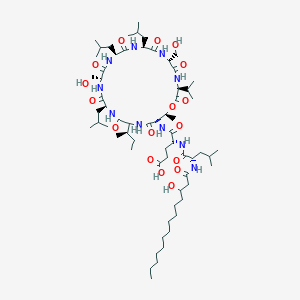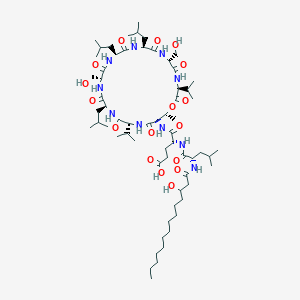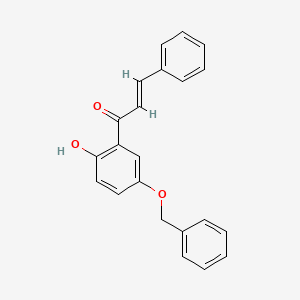
N-Desmethyl Vinblastine
Overview
Description
N-Desmethyl Vinblastine is an alkaloid derived from the Catharanthus roseus plant, commonly known as the Madagascar periwinkle. It is a derivative of vinblastine, a chemotherapeutic agent used to treat various cancers. This compound has been studied for its potential use in treating cancer as well as other diseases, and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Anticancer Drug Development : N-Desmethyl Vinblastine is derived from Catharanthus alkaloids, particularly Vinblastine, which has been marketed as an anticancer drug for over 40 years. The low plant content of Vinblastine has made Catharanthus roseus a focus for biotechnological studies on plant secondary metabolism, aiming at higher production levels of these alkaloids (van der Heijden et al., 2004).
Vinblastine Derivatives for Cancer Treatment : Synthesis of vinblastine derivatives, like 17-desacetylvinblastine, conjugated with oligoarginines, has been explored for enhanced efficiency against resistant cells. These conjugates have shown an antiproliferative effect against human leukemia cells (Bánóczi et al., 2010).
Desmoid Fibromatosis Treatment in Children : Vinblastine, combined with methotrexate, has been used in children with desmoid-type fibromatosis that is recurrent or not amenable to treatment with radiation or surgery. This combination has shown to be well-tolerated and effective in promoting tumor regression or blocking tumor growth (Skapek et al., 2007).
Mechanism of Vinblastine : Vinblastine, a closely related compound, introduces a wedge at the interface of two tubulin molecules, interfering with tubulin assembly. This understanding is crucial in the development of drugs like this compound that target microtubule dynamics (Gigant et al., 2005).
Vinblastine in Cardiovascular Applications : Vinblastine has been evaluated for its potential in treating restenosis, a common problem with drug-eluting stents used in interventional cardiology. Vinblastine affects smooth muscle cell proliferation without detrimental effects on endothelial cell viability, suggesting its potential application in this field (Gallagher et al., 2010).
Vinblastine-DNA Interaction : Studies have shown that vinblastine, and by extension its derivatives, can interact with DNA, preventing its reproduction in fast-growing cells, which is crucial in cancer treatment (Tyagi et al., 2012).
Physicochemical Properties : The supercritical antisolvent process has been used to improve the physicochemical properties of vinblastine, which could be applicable to its derivatives like this compound. This process can improve drug properties like solubility and bioavailability (Zhang et al., 2012).
Mechanism of Action
Target of Action
N-Desmethyl Vinblastine primarily targets microtubules , which are a part of the cell’s cytoskeleton . Microtubules play a crucial role in maintaining the structure of the cell, intracellular transport, and cell division .
Mode of Action
This compound interacts with its target, the microtubules, by binding to the tubulin proteins of the mitotic spindle . This interaction leads to the disruption of microtubule assembly, thereby inhibiting mitosis at metaphase . The compound’s binding to the microtubular proteins results in the crystallization of the microtubule, leading to mitotic arrest or cell death .
Biochemical Pathways
The biochemical pathway affected by this compound is the cell cycle , specifically the M phase or mitosis . The compound’s interaction with tubulin disrupts the formation of the mitotic spindle, a structure necessary for the separation of chromosomes during anaphase of mitosis . This disruption leads to cell cycle arrest at metaphase .
Pharmacokinetics
The pharmacokinetics of this compound involves a three-compartment open model system . The α phase has a half-life of 3.90 ± 1.46 minutes, the β phase has a half-life of 53.0 ± 13.0 minutes, and the γ phase has a half-life of 1173.0 ± 65.0 minutes . These phases represent the absorption, distribution, and elimination of the compound, respectively .
Result of Action
The action of this compound results in cell cycle arrest and potentially cell death . The compound’s disruption of microtubule assembly prevents the proper formation of the mitotic spindle and the kinetochore, structures necessary for chromosome separation during mitosis . This disruption leads to cell cycle arrest at metaphase and can result in cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of P-glycoprotein, a drug-efflux pump that is overexpressed in multidrug-resistant cells . This protein can modulate the intracellular accumulation of this compound, potentially influencing its efficacy .
Biochemical Analysis
Biochemical Properties
N-Desmethyl Vinblastine interacts with several biomolecules, primarily tubulin, a globular protein . It binds to the microtubular proteins of the mitotic spindle, leading to crystallization of the microtubule and mitotic arrest or cell death . This interaction is crucial in its role as an antineoplastic agent.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting microtubule formation, which is essential for cell division . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Molecular Mechanism
The mechanism of action of this compound is primarily through its interaction with tubulin . By binding to the microtubular proteins of the mitotic spindle, it leads to crystallization of the microtubule and mitotic arrest or cell death . This disruption of the normal cell division process is what gives this compound its antineoplastic properties.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the compound exhibits a three-compartment open model system with distinct phases . These phases represent the absorption, distribution, and elimination of the compound in the body .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At higher doses, the compound has been observed to cause myelosuppression and neurotoxicity, which are key dose-limiting toxicities . Therefore, careful dosage control is necessary when using this compound in treatment protocols.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized to deacetylvinblastine, a compound that is more biologically active than the parent compound . This metabolic transformation is an important aspect of the compound’s pharmacokinetics.
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its interaction with tubulin . By binding to tubulin, it can be transported along the microtubule network to various parts of the cell. This interaction also affects its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is closely tied to its interaction with tubulin . As it binds to tubulin, it becomes localized to the microtubules, which are found throughout the cell but are particularly concentrated near the nucleus during cell division . This localization is crucial for its role in disrupting cell division.
properties
IUPAC Name |
methyl (1S,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H56N4O9/c1-7-41(53)22-27-23-44(39(51)56-5,35-29(14-18-48(24-27)25-41)28-12-9-10-13-32(28)46-35)31-20-30-33(21-34(31)55-4)47-36-43(30)16-19-49-17-11-15-42(8-2,37(43)49)38(58-26(3)50)45(36,54)40(52)57-6/h9-13,15,20-21,27,36-38,46-47,53-54H,7-8,14,16-19,22-25H2,1-6H3/t27-,36+,37-,38+,41-,42+,43-,44-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEIXXHHUOSBLA-UQUCNHJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H56N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
796.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18172-50-4 | |
| Record name | 1-Demethylvincaleukoblastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18172-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Demethylvincaleukoblastine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018172504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-DEMETHYLVINCALEUKOBLASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER7ATN96R8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of using 14C-formic acid in the synthesis of 14C-labelled Vincristine from N-Desmethyl Vinblastine?
A1: The research abstract highlights the use of 14C-formic acid in the formylation of this compound to produce 14C-labelled Vincristine []. This specific approach is strategically employed to incorporate a radioactive carbon atom into the Vincristine structure. This radioactive labeling is invaluable for researchers studying the distribution, metabolism, and elimination of Vincristine in biological systems. By tracking the radioactive 14C label, scientists can gain crucial insights into the drug's pharmacokinetics and pharmacodynamics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aS,7aS)-2,2,6,6-Tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxole-4,8-diol](/img/structure/B1140339.png)








![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)